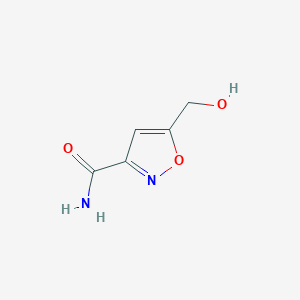

5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide

CAS No.: 890095-65-5

Cat. No.: VC5866677

Molecular Formula: C5H6N2O3

Molecular Weight: 142.114

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890095-65-5 |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.114 |

| IUPAC Name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H2,(H2,6,9) |

| Standard InChI Key | CACIAMRXJXVWNS-UHFFFAOYSA-N |

| SMILES | C1=C(ON=C1C(=O)N)CO |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.114 g/mol |

| Standard InChI | InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H₂,(H₂,6,9) |

| Standard InChIKey | CACIAMRXJXVWNS-UHFFFAOYSA-N |

| SMILES |

Structural Features and Functional Groups

Oxazole Ring System

The oxazole ring is a heterocyclic structure comprising five atoms: three carbons, one nitrogen, and one oxygen. This configuration imparts stability and reactivity to the molecule due to conjugation effects within the aromatic system. Oxazoles are widely recognized for their versatility as intermediates in organic synthesis and their role as scaffolds in medicinal chemistry .

Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the fifth position of the oxazole ring enhances the compound’s hydrophilicity and potential for hydrogen bonding. This functional group is often associated with increased solubility in aqueous environments and improved pharmacokinetic properties in drug molecules .

Carboxamide Group

The carboxamide functionality (-CONH₂) at the third position introduces additional hydrogen-bonding capabilities and influences the molecule’s electronic distribution. Carboxamides are frequently employed in drug design due to their ability to mimic peptide bonds and interact with biological targets .

Synthesis Pathways

General Synthetic Methods for Oxazole Derivatives

Oxazoles are typically synthesized through condensation reactions involving amino acids or their derivatives . These reactions often require precise control over reaction conditions to ensure regioselectivity and stereoselectivity.

Biological Activity

General Properties of Oxazole Derivatives

Oxazoles exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects . These properties arise from their ability to interact with various biological targets due to their aromatic nature and functional group diversity.

Applications in Pharmaceutical Research

Drug Design and Development

The incorporation of oxazole derivatives into drug molecules has yielded promising results in various therapeutic areas . The hydroxymethyl and carboxamide functionalities offer opportunities for fine-tuning pharmacological properties such as solubility, bioavailability, and target specificity.

Building Block for Complex Molecules

As a derivative of oxazoles, 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide serves as a valuable intermediate for synthesizing more complex heterocyclic compounds with enhanced biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume